乙酰酸 Z-精氨酸-亮氨酸-精氨酸-甘氨酸-甘氨酸-AMC

描述

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a protease inhibitor that blocks the activity of the proteasome . It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . It is a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin with a kcat/Km value of 95 M-1s-1 .

Molecular Structure Analysis

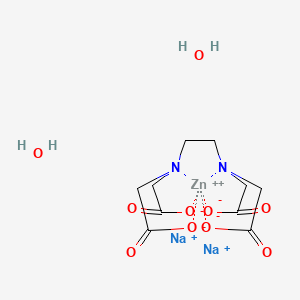

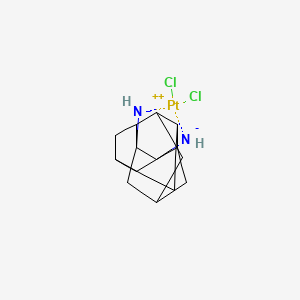

The molecular structure of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is represented by the formula C40H56N12O9 . It is a complex molecule with multiple functional groups, including amide and carboxylate groups, which contribute to its biological activity.Chemical Reactions Analysis

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The exact chemical reactions it undergoes are not specified in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate include a molecular weight of 962.98 . It is recommended to be stored at -10°C .科学研究应用

抑制和酶活性研究

乙酰酸 Z-精氨酸-亮氨酸-精氨酸-甘氨酸-甘氨酸-AMC 是一种肽,其抑制特定酶并改变其活性的潜力已得到研究。N-苄氧羰基-甘氨酸-脯氨酸-重氮甲基酮(Z-甘氨酸-脯氨酸-CHN2)是一种相关化合物,已被合成并发现是牛脑后脯氨酸裂解酶的特异性抑制剂,影响神经肽代谢而不影响其他蛋白水解酶 (Knisatschek & Bauer, 1986).

肽对记忆和觉醒的影响

涉及与this compound 结构相似的肽的研究表明,某些肽可以影响记忆过程。例如,肽 Z-脯氨酸-亮氨酸-甘氨酸-NH2 减弱了小鼠嘌呤霉素诱导的健忘症,表明这些肽可能影响记忆而不是广义的觉醒机制 (Flexner 等,1978).

脑中肽产生的途径

研究探索了类似于this compound 的肽如亮-脑啡肽(LE)在大脑中产生的途径。这些肽可以来自不同的前体,如前脑啡肽和前强啡肽,大脑的不同区域显示出不同的肽浓度模式和对刺激的反应 (Zamir & Quirion, 1985).

在抗氧化防御中的作用

与this compound 在结构上相关的肽,如 apelin-12 及其类似物,已被研究其在增强抗氧化防御中的作用,特别是在心肌缺血/再灌注损伤的背景下。这些肽已被证明对心脏抗氧化酶活性产生积极影响并减少脂质过氧化 (Pisarenko 等,2014).

调节三肽中的甘氨酸脯氨酸

甘氨酸脯氨酸,类似于this compound 的结构的成分,在调节寡肽中很重要,并且可以影响广泛的生物活性。它们在稳定调节寡肽和产生复杂的新生物活性谱方面起着关键作用 (Ashmarin, 2007).

抗转移和抗粘附活性

This compound 的结构可能与基于精氨酸-甘氨酸-天冬氨酸的肽的研究相关,后者已显示出抗转移和抗粘附活性。这些肽在聚合时表现出增强的抑制肺转移和肿瘤细胞粘附的能力 (Saiki 等,1989).

LH 和 FSH 释放效能

对与this compound 在结构上相关的肽的研究已经检查了它们对血浆促黄体生成素 (LH) 和促卵泡生成素 (FSH) 浓度的影响,揭示了在治疗和避孕领域的潜在应用 (Thomas 等,1972).

作用机制

Target of Action

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, also known as MFCD18782513, is primarily targeted towards the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA repair.

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . It interacts with these enzymes based on the C-termini of ubiquitin, leading to changes in the enzymatic activity. The kcat/Km value of this interaction is reported to be 95 M⁻¹s⁻¹ .

Biochemical Pathways

The action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate affects the ubiquitin-proteasome pathway , which is responsible for protein degradation . By acting on the deubiquitinating enzymes, it influences the removal of ubiquitin from proteins, thereby affecting their degradation and the overall protein turnover in the cell.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate results in the modulation of the activity of deubiquitinating enzymes. This can lead to changes in protein degradation rates, potentially affecting various cellular processes such as cell cycle progression and DNA repair .

Action Environment

The action, efficacy, and stability of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent can impact its action . Furthermore, factors such as temperature and pH may also affect the compound’s stability and interaction with its target enzymes.

生化分析

Biochemical Properties

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate interacts with several enzymes and proteins. It serves as a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions.

Cellular Effects

The effects of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate on cells and cellular processes are primarily related to its role as a protease inhibitor. It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a protease inhibitor, it blocks the activity of the proteasome . It also inhibits the activity of histidine proteases .

属性

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHSTIEMRFRPU-SZOHVZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N12O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)

![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)

![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)

![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)

![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)

![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)

![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)